PDEB1-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

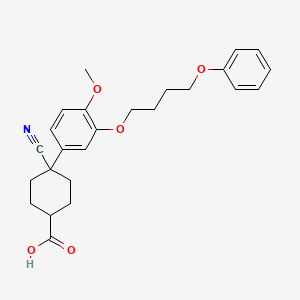

C25H29NO5 |

|---|---|

Molekulargewicht |

423.5 g/mol |

IUPAC-Name |

4-cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H29NO5/c1-29-22-10-9-20(25(18-26)13-11-19(12-14-25)24(27)28)17-23(22)31-16-6-5-15-30-21-7-3-2-4-8-21/h2-4,7-10,17,19H,5-6,11-16H2,1H3,(H,27,28) |

InChI-Schlüssel |

OGVVVHXXDFPPNX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OCCCCOC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PDEB1-IN-1

Introduction

PDEB1-IN-1 is a potent inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), a crucial enzyme in the life cycle of this protozoan parasite, the causative agent of Human African Trypanosomiasis (sleeping sickness). The inhibition of TbrPDEB1 has been identified as a promising therapeutic strategy against this devastating disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Biochemical Mechanism of Action

This compound functions by directly inhibiting the catalytic activity of TbrPDEB1. TbrPDEB1 is a cAMP-specific phosphodiesterase, meaning it hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP) to adenosine monophosphate (AMP). By inhibiting this enzymatic activity, this compound leads to an accumulation of intracellular cAMP, which in turn disrupts various cellular processes essential for the parasite's survival.

While a crystal structure of this compound specifically bound to TbrPDEB1 is not publicly available, the binding modes of other inhibitors to this enzyme have been elucidated. It is highly probable that this compound shares a similar mechanism of interaction. Key features of inhibitor binding to the TbrPDEB1 active site include:

-

Interaction with a conserved glutamine residue (Gln874): This residue is crucial for the binding of the substrate, cAMP, and inhibitors often form hydrogen bonds with it.

-

Engagement with a hydrophobic clamp: This region of the active site accommodates the adenine (B156593) ring of cAMP, and inhibitors typically possess a hydrophobic moiety that fits into this clamp.

-

Potential interaction with the "P-pocket": TbrPDEB1 possesses a parasite-specific pocket, termed the P-pocket, which is not present in human PDEs. Inhibitors that can exploit this unique structural feature can achieve high selectivity for the parasite enzyme over its human counterparts.

As a derivative of Cilomilast, a known inhibitor of human PDE4, this compound's activity against both TbrPDEB1 and human PDE4B has been quantified, indicating a degree of cross-reactivity.

Cellular Effects and Signaling Pathway

The primary cellular effect of this compound is the disruption of cAMP signaling in Trypanosoma brucei. The accumulation of intracellular cAMP due to TbrPDEB1 inhibition leads to a cascade of downstream events that are detrimental to the parasite. One of the most significant observed effects is the potent inhibition of parasite proliferation.

The signaling pathway disrupted by this compound is central to the regulation of the parasite's cell cycle and motility. TbrPDEB1 plays a key role in maintaining low basal levels of cAMP. When this regulation is removed by an inhibitor like this compound, the resulting high concentrations of cAMP are toxic to the parasite.

Quantitative Data Summary

The inhibitory activity of this compound has been determined against both the target parasite enzyme and a human off-target, as well as its effect on parasite viability.

| Parameter | Target/Organism | Value |

| IC50 | Trypanosoma brucei PDEB1 (TbrPDEB1) | 0.95 µM |

| IC50 | Human PDE4B | 0.038 µM |

| EC50 | Trypanosoma brucei (proliferation) | 26 µM |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

TbrPDEB1 Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of TbrPDEB1 by measuring the conversion of radiolabeled cAMP to AMP.

Workflow:

Methodology:

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

-

Enzyme Solution: Recombinant TbrPDEB1 is diluted in assay buffer to a working concentration.

-

Inhibitor Solution: this compound is serially diluted in DMSO, then further diluted in assay buffer.

-

Substrate Solution: [³H]-cAMP is diluted in assay buffer.

-

SPA Bead Slurry: Yttrium silicate (B1173343) SPA beads are suspended in a buffer containing zinc sulfate (B86663).

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the TbrPDEB1 enzyme solution to each well.

-

Add 25 µL of the this compound dilution or vehicle control (DMSO) to the respective wells.

-

Initiate the enzymatic reaction by adding 25 µL of the [³H]-cAMP substrate solution.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the reaction by adding 50 µL of the SPA bead slurry to each well. The zinc sulfate in the bead slurry stops the enzymatic reaction.

-

Seal the plate and incubate for an additional 20-30 minutes to allow the [³H]-AMP product to bind to the beads.

-

Measure the scintillation signal using a microplate scintillation counter.

-

-

Data Analysis:

-

The amount of [³H]-AMP produced is proportional to the light emitted.

-

Inhibitor activity is calculated as the percentage of inhibition relative to the vehicle control.

-

The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

-

Trypanosoma brucei Proliferation Assay (Resazurin-Based)

This assay determines the effect of this compound on the viability and proliferation of T. brucei bloodstream forms.

Workflow:

Methodology:

-

Preparation:

-

Culture Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO₂.

-

Prepare serial dilutions of this compound in the culture medium.

-

Prepare a resazurin solution (e.g., 0.15 mg/mL) in sterile PBS.

-

-

Assay Procedure:

-

Adjust the density of the parasite culture to 2 x 10⁴ cells/mL.

-

Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

-

Add 100 µL of the this compound dilutions to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Add 20 µL of the resazurin solution to each well.

-

Incubate for an additional 4-6 hours.

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the number of viable, metabolically active cells.

-

Calculate the percentage of growth inhibition for each concentration of this compound compared to the untreated control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response model.

-

Conclusion

This compound is a valuable research tool for studying the function of TbrPDEB1 in Trypanosoma brucei. Its mechanism of action involves the direct inhibition of TbrPDEB1, leading to an increase in intracellular cAMP levels and subsequent inhibition of parasite proliferation. While it shows some cross-reactivity with human PDE4B, the unique structural features of TbrPDEB1, such as the P-pocket, offer a pathway for the future design of more selective inhibitors based on the this compound scaffold. Further investigation into the precise binding mode of this compound and its downstream effects will be instrumental in advancing the development of novel therapeutics for Human African Trypanosomiasis.

PDEB1-IN-1 target enzyme and pathway analysis

An In-Depth Technical Guide to PDEB1-IN-1: Target Enzyme and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of this compound, a derivative of Cilomilast. It details the compound's target enzyme, its role within key signaling pathways, and its biological effects. This document consolidates available quantitative data and outlines representative experimental methodologies for its characterization.

Core Target Enzyme

This compound is an inhibitor of Trypanosoma brucei Phosphodiesterase B1 (TbrPDEB1) .[1][2] T. brucei is the parasitic protozoan responsible for causing African trypanosomiasis, also known as sleeping sickness. TbrPDEB1 is a cyclic nucleotide phosphodiesterase (PDE) that is essential for the parasite's life cycle.[2] Unlike human PDEs, TbrPDEB1 possesses a unique, parasite-specific cavity near its ligand-binding region, making it a viable target for selective inhibitor design.[2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The key potency values are summarized below.

| Parameter | Description | Value | Reference |

| IC50 | Half-maximal inhibitory concentration against the TbrPDEB1 enzyme. | 0.95 µM | [1] |

| EC50 | Half-maximal effective concentration for inhibiting the proliferation of T. brucei. | 26 µM | [1] |

Signaling Pathway Analysis

Phosphodiesterases are crucial enzymes that regulate intracellular signaling by degrading the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] TbrPDEB1 is a cAMP-specific phosphodiesterase. By inhibiting TbrPDEB1, this compound prevents the hydrolysis of cAMP to AMP.[1][2]

The resulting accumulation of intracellular cAMP disrupts the parasite's cellular processes, which are tightly regulated by cyclic nucleotide signaling. This disruption ultimately leads to an inhibition of parasite proliferation.[1] The pathway is a critical component of the parasite's ability to regulate its life cycle and is considered a key target for trypanocidal drugs.[2]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following sections describe representative, standard methodologies for determining the IC50 and EC50 values of a PDE inhibitor.

Biochemical Assay: TbrPDEB1 IC50 Determination

This protocol outlines a typical fluorescence polarization (FP)-based assay to measure the direct inhibition of the purified TbrPDEB1 enzyme.

Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP substrate (cAMP-FAM). The small, rapidly rotating cAMP-FAM molecule has a low FP value. When hydrolyzed by TbrPDEB1, it is linearized and can be bound by a specific binding partner, resulting in a larger complex that rotates more slowly and thus has a high FP value. Enzyme inhibition results in a lower FP signal.

Materials:

-

Purified recombinant TbrPDEB1 enzyme

-

This compound (or test compound)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

-

Fluorescein-labeled cAMP (cAMP-FAM)

-

Binding agent

-

384-well microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

-

Enzyme Reaction:

-

Add Assay Buffer to all wells of a 384-well plate.

-

Add the this compound dilutions to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (negative control) wells.

-

Add the purified TbrPDEB1 enzyme to all wells except the negative controls.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the reaction by adding the cAMP-FAM substrate.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction and develop the signal by adding the binding agent.

-

Incubate for another 30 minutes.

-

Measure the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Normalize the data using the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

-

Plot the normalized response against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assay: T. brucei Proliferation EC50 Determination

This protocol describes a typical method to assess the effect of this compound on the growth of T. brucei bloodstream form (BSF) parasites.

Principle: A cell viability reagent, such as resazurin (B115843), is used to quantify the number of living parasites. Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells.

Materials:

-

T. brucei BSF cell culture

-

Complete HMI-9 medium

-

This compound (or test compound)

-

Resazurin sodium salt solution (e.g., AlamarBlue™)

-

96-well flat-bottom culture plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Prepare a serial dilution of this compound in HMI-9 medium directly in a 96-well plate. Include vehicle-only wells as a positive growth control.

-

Cell Seeding:

-

Harvest log-phase T. brucei BSF parasites and adjust the cell density to a concentration of 2 x 10^4 cells/mL in fresh medium.

-

Dispense the cell suspension into each well of the 96-well plate containing the compound dilutions.

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement:

-

Add resazurin solution to each well.

-

Continue to incubate for an additional 24 hours.

-

-

Data Acquisition: Measure the fluorescence of each well using a plate reader (Excitation ~560 nm, Emission ~590 nm).

-

Data Analysis:

-

Subtract the background fluorescence from a "media only" well.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized viability against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting a Subpocket in Trypanosoma brucei Phosphodiesterase B1 (TbrPDEB1) Enables the Structure-Based Discovery of Selective Inhibitors with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phosphodiesterase 1B Inhibitor, ITI-214

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of ITI-214, a potent and selective inhibitor of Phosphodiesterase 1 (PDE1), with a particular focus on its interaction with the PDE1B isoform. This document details the quantitative biochemical data, experimental protocols for its synthesis, and visual representations of its relevant signaling pathway and synthetic workflow.

Chemical Structure

ITI-214 is a complex heterocyclic molecule with the systematic name (6aR,9aS)-2-((4-(6-fluoropyridin-2-yl)phenyl)methyl)-5-methyl-3-(phenylamino)-5,6a,7,8,9,9a-hexahydrocyclopenta[1][2]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one.

Chemical Formula: C₃₃H₃₁FN₈O

Molecular Weight: 586.66 g/mol

CAS Number: 1639433-78-5

(Image of the chemical structure of ITI-214 would be placed here if image generation were supported)

Quantitative Biological Data

ITI-214 is a highly potent inhibitor of the PDE1 family of enzymes, demonstrating picomolar affinity for PDE1A and PDE1C, and sub-nanomolar affinity for PDE1B.[3] It exhibits significant selectivity over other phosphodiesterase families. The following table summarizes the key quantitative data for ITI-214.[4]

| Target | Kᵢ (pM) | Selectivity vs. PDE4D |

| PDE1A | 33 | >1000-fold |

| PDE1B | 380 | >1000-fold |

| PDE1C | 35 | >1000-fold |

Data sourced from Li et al., 2016 and Snyder et al., 2016.[4][5]

PDE1B Signaling Pathway

Phosphodiesterase 1B (PDE1B) is a key enzyme in cyclic nucleotide signaling, responsible for the hydrolysis of both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[6] Its activity is uniquely regulated by the calcium-calmodulin (Ca²⁺/CaM) complex.[6] An increase in intracellular calcium leads to the activation of PDE1B, which in turn reduces the levels of cAMP and cGMP, thereby modulating a wide range of downstream cellular processes. The inhibition of PDE1B by compounds such as ITI-214 prevents the degradation of these second messengers, leading to an amplification of their signaling cascades.

Caption: PDE1B signaling pathway illustrating upstream activation by Ca²⁺/Calmodulin and downstream hydrolysis of cAMP and cGMP.

Experimental Protocols

The synthesis of ITI-214 is a multi-step process involving the construction of a complex heterocyclic core followed by functionalization. The detailed experimental procedures are outlined in the supporting information of Li et al., Journal of Medicinal Chemistry, 2016, 59(3), 1149-1164. The following is a representative protocol for a key step in the synthesis.

Synthesis of a key intermediate (Compound 12 in Li et al., 2016):

-

Reaction: To a solution of (6aR,9aS)-5-methyl-3-(phenylamino)-2,5,6a,7,8,9,9a-hexahydrocyclopenta[1][2]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C under a nitrogen atmosphere.

-

Stirring: The resulting mixture is stirred at 0 °C for 30 minutes.

-

Addition of Reagent: 4-(bromomethyl)-[1,1'-biphenyl] (1.1 eq) is then added portion-wise.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Quenching: The reaction is carefully quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extraction: The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).

-

Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Note: This is a representative protocol and may not reflect the exact, complete synthesis of ITI-214. For the full, detailed synthesis, please refer to the supporting information of the cited publication.

Synthesis Workflow

The synthesis of ITI-214 involves a convergent strategy, where key fragments are prepared separately and then coupled to form the final molecule. The following diagram outlines the logical flow of the synthesis.

Caption: A simplified workflow for the synthesis of ITI-214.

References

- 1. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment Associated with Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE1B - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of PDEB1-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of PDEB1-IN-1, a known inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1). The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, parasitology, and drug discovery.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (1R,4R)-1-(4-((5-(benzyloxy)-2-methoxybenzyl)oxy)phenyl)-4-cyanocyclohexane-1-carboxylic acid | Calculated |

| CAS Number | 1622300-88-2 | MedChemExpress |

| Molecular Formula | C₂₅H₂₈N₂O₅ | Calculated from SMILES |

| Molecular Weight | 436.50 g/mol | Calculated from SMILES |

| SMILES | N#C[C@]1(C2=CC(OCCCCOC3=CC=CC=C3)=C(C=C2)OC)CC--INVALID-LINK--C(O)=O | MedChemExpress |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Note: The IUPAC name and physicochemical properties such as molecular formula and weight were calculated based on the provided SMILES string. Experimental data for melting point, boiling point, and pKa are not currently available in the public domain and would require experimental determination.

Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation. This compound is an inhibitor of Trypanosoma Brucei PDEB1 (TbrPDEB1) with an IC50 of 0.95 µM.[1] It also inhibits the proliferation of T. Brucei with an EC50 of 26 µM.[1] The solubility of this compound has been assessed in various solvent systems, particularly for in vivo studies.

A summary of the known solubility of this compound is presented below:

| Solvent System | Concentration | Observation |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.25 mg/mL | Clear solution |

| 10% DMSO, 90% Corn Oil | ≥ 0.25 mg/mL | Clear solution |

Experimental Protocol: Kinetic Solubility Assay

The following is a generalized protocol for determining the kinetic solubility of a small molecule inhibitor like this compound. This method is suitable for early-stage drug discovery and provides a rapid assessment of a compound's solubility.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader capable of measuring turbidity (e.g., at 650 nm)

-

Incubator/shaker

Methodology:

-

Preparation of Stock Solution:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

-

Serial Dilution:

-

Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

-

-

Assay Plate Preparation:

-

Add 2 µL of each DMSO concentration of this compound to triplicate wells of a 96-well plate.

-

Include a DMSO-only control.

-

-

Addition of Aqueous Buffer:

-

To each well containing the compound in DMSO, add 98 µL of PBS (pH 7.4) to achieve a final volume of 100 µL and a final DMSO concentration of 2%.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

-

-

Measurement:

-

Measure the turbidity of each well using a plate reader at a wavelength of 650 nm.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the DMSO-only control.

-

Signaling Pathway of TbrPDEB1

Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1) plays a critical role in the regulation of intracellular cyclic AMP (cAMP) levels. The cAMP signaling pathway is essential for the parasite's virulence and survival. TbrPDEB1, along with TbrPDEB2, are the primary enzymes responsible for hydrolyzing cAMP to AMP, thereby controlling downstream signaling events.

Below is a simplified representation of the TbrPDEB1 signaling pathway created using the DOT language.

This diagram illustrates the central role of TbrPDEB1 in hydrolyzing cAMP, thereby modulating downstream cellular responses critical for the parasite's lifecycle. This compound acts by inhibiting TbrPDEB1, leading to an accumulation of cAMP and subsequent disruption of these essential processes.

References

The Dawn of Precision: A Technical Chronicle of PDE1 Inhibitor Discovery and Development

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and evolving landscape of Phosphodiesterase 1 (PDE1) inhibitors. This whitepaper provides an in-depth look at the experimental methodologies, quantitative pharmacological data, and the intricate signaling pathways governed by this critical enzyme family.

The journey to therapeutically target Phosphodiesterase 1 (PDE1), a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), has been a multi-decade endeavor marked by serendipitous discoveries, technological advancements, and a progressively refined understanding of cellular signaling. This guide illuminates the pivotal moments and methodologies that have shaped the field, offering a technical resource for professionals dedicated to advancing novel therapeutics.

From Broad Strokes to Fine Lines: A History of Discovery

The story of PDE inhibitors begins not with a targeted search, but with the pharmacological investigation of naturally occurring xanthine (B1682287) derivatives found in coffee, tea, and cacao.[1] Compounds like caffeine (B1668208) and theophylline (B1681296) were recognized for their physiological effects long before their mechanism of action was understood.[1][2] It wasn't until 1958 that Sutherland and Rall identified phosphodiesterase as the enzyme inhibited by theophylline.[2] These early compounds were non-selective, inhibiting a broad range of PDEs with relatively weak potency.[3][4]

The first evidence for distinct PDE classes emerged in 1972 from studies in amoebas, paving the way for further classification.[5] The existence of a Ca2+-stimulated PDE, which would come to be known as PDE1, was first demonstrated in 1970 through independent research on bovine and rat brains.[6] This discovery highlighted a crucial link between calcium and cyclic nucleotide signaling pathways.[6][7]

Early research identified compounds like IBMX (3-isobutyl-1-methylxanthine) as a first-generation PDE1 inhibitor, though it lacked specificity, also inhibiting other PDEs like PDE5.[5] Vinpocetine, a semi-synthetic derivative of the alkaloid vincamine, was later identified as a more selective PDE1 inhibitor and was first launched in Hungary in 1978 for the treatment of memory dysfunction.[8] However, the quest for highly potent and selective PDE1 inhibitors was hampered by the structural similarities in the catalytic domains across different PDE families, leading to challenges with cross-reactivity, particularly with PDE5.[6]

The advent of molecular cloning and the availability of purified recombinant PDE enzymes revolutionized the field, enabling systematic screening and the rational design of highly selective inhibitors.[1][6] This led to the discovery of newer generations of PDE1 inhibitors with significantly improved selectivity and therapeutic potential.

The Modern Arsenal: Key PDE1 Inhibitors

The pursuit of selective PDE1 inhibition has yielded a diverse array of chemical scaffolds. Here, we summarize some of the key inhibitors that have been instrumental in elucidating the role of PDE1 and hold therapeutic promise.

| Inhibitor | Class | PDE1 Isoform Selectivity | Key Characteristics |

| IBMX | Xanthine derivative | Non-selective | Early research tool, also inhibits other PDEs.[5] |

| Vinpocetine | Vinca alkaloid derivative | Selective for PDE1 | Neuroprotective effects, launched for cognitive dysfunction.[8] |

| ITI-214 (Lenrispodun) | Novel Heterocycle | Pan-PDE1 inhibitor | Highly potent and selective over other PDE families; in clinical development for neurological and cardiovascular disorders.[5][9][10] |

| PF-04822163 | Quinazoline-based | Brain-penetrating | Discovered by Pfizer.[5][8] |

| SCH-51866 | >300-fold selective for PDE1 over PDE5 | An example of early efforts to achieve selectivity.[5][6] | |

| 8-methoxymethyl-IBMX | Xanthine derivative | PDE1/PDE6 inhibitor | Lacks selectivity against photoreceptor PDE6.[11] |

Deciphering the Mechanism: Experimental Protocols

The identification and characterization of PDE1 inhibitors rely on a suite of robust biochemical and cell-based assays. The following section details the core experimental methodologies.

Biochemical Assays for PDE1 Activity and Inhibition

1. Radiometric Scintillation Proximity Assay (SPA)

This traditional and highly sensitive method remains a gold standard for measuring PDE activity.

-

Principle: This assay quantifies the hydrolysis of radiolabeled cyclic nucleotides (e.g., [³H]-cAMP or [³H]-cGMP) to their corresponding 5'-monophosphates. The radiolabeled product is then converted to adenosine or guanosine by a 5'-nucleotidase (often snake venom). The resulting nucleoside is separated from the unhydrolyzed substrate using ion-exchange chromatography, and the radioactivity is measured by scintillation counting.[12][13]

-

Protocol Outline:

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), Mg²⁺, Ca²⁺, and calmodulin (for PDE1 activation).[12]

-

Add the test inhibitor at various concentrations.

-

Initiate the reaction by adding the purified PDE1 enzyme and the [³H]-labeled cyclic nucleotide substrate.

-

Incubate at 30°C for a defined period.

-

Stop the reaction by heat inactivation.

-

Add 5'-nucleotidase (e.g., snake venom) and incubate.

-

Separate the product from the substrate using an ion-exchange resin column.

-

Quantify the radioactivity of the eluted product using a scintillation counter.

-

2. Fluorescence Polarization (FP) Assay

FP assays are a popular choice for high-throughput screening (HTS) due to their homogeneous format and non-radioactive nature.[5][6][14][15][16]

-

Principle: This method utilizes a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP). In its cyclic form, the small molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE1 hydrolyzes the substrate to its linear monophosphate form, it is captured by a larger binding agent (e.g., a specific antibody or a phosphate-binding nanobead), leading to a significant increase in the molecular size of the fluorescent complex. This larger complex tumbles more slowly, resulting in a higher fluorescence polarization signal. The degree of polarization is therefore proportional to PDE1 activity.[5][6]

-

Protocol Outline:

-

Dispense test inhibitors into a microplate.

-

Add a reaction mixture containing purified PDE1 enzyme, Ca²⁺, calmodulin, and the fluorescently labeled cyclic nucleotide substrate.

-

Incubate to allow the enzymatic reaction to proceed.

-

Add a "stop" solution containing a binding agent that specifically binds to the linearized fluorescent monophosphate product.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

3. Luminescence-Based Assays

These assays offer high sensitivity and are also well-suited for HTS.

-

Principle: One common luminescence-based assay measures the amount of ATP remaining after a coupled kinase reaction. The PDE1 reaction produces 5'-AMP or 5'-GMP. In a subsequent step, a kinase consumes ATP to convert the monophosphate to a diphosphate. The remaining ATP is then quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to the PDE1 activity.[3]

-

Protocol Outline:

-

Perform the PDE1 reaction with the test inhibitor.

-

Add a kinase and ATP to the reaction mixture.

-

Incubate to allow the kinase reaction to proceed.

-

Add a luciferase/luciferin reagent (e.g., Kinase-Glo®).

-

Measure the luminescent signal using a luminometer.

-

Cell-Based Assays for Inhibitor Efficacy

Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context and assessing cell permeability.

1. Intracellular cAMP/cGMP Quantification (HTRF® or ELISA)

-

Principle: These immunoassays directly measure the intracellular levels of cAMP or cGMP in cells treated with PDE1 inhibitors. In the Homogeneous Time-Resolved Fluorescence (HTRF) assay, intracellular cyclic nucleotides produced by the cells compete with a labeled analog for binding to a specific antibody, leading to a change in the FRET signal.[17]

-

Protocol Outline:

-

Culture cells expressing PDE1 in a microplate.

-

Pre-treat cells with the test inhibitor.

-

Stimulate the cells to produce cAMP (e.g., with forskolin) or cGMP (e.g., with sodium nitroprusside).

-

Lyse the cells and add the detection reagents (e.g., HTRF® antibodies).

-

Measure the signal on a compatible plate reader.

-

2. Reporter Gene Assays

-

Principle: These assays utilize a reporter gene (e.g., luciferase) under the control of a cyclic nucleotide-responsive element (e.g., CRE for cAMP). Inhibition of PDE1 leads to an increase in intracellular cyclic nucleotides, activation of downstream kinases like PKA, phosphorylation of transcription factors like CREB, and subsequent expression of the reporter gene.[18]

-

Protocol Outline:

-

Transfect cells with a reporter plasmid containing a CRE-luciferase construct.

-

Treat the cells with the PDE1 inhibitor.

-

Stimulate the cells to increase cyclic nucleotide levels.

-

Lyse the cells and measure the luciferase activity.

-

The Intricate Web: PDE1 Signaling Pathways

PDE1 enzymes are critical regulators of signaling cascades in various tissues. Their activity is dependent on intracellular calcium levels, creating a crucial intersection between Ca²⁺ and cyclic nucleotide signaling pathways.[10][19] There are three main isoforms of PDE1: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and signaling roles.

PDE1A Signaling Pathway

PDE1A is found in various tissues, including vascular smooth muscle and the brain.[7][20] In the cardiovascular system, it plays a role in regulating vascular tone and cardiac remodeling.[21]

Caption: PDE1A signaling pathway in vascular smooth muscle.

PDE1B Signaling Pathway

PDE1B is predominantly expressed in the brain, particularly in regions with high dopaminergic innervation like the striatum and hippocampus.[7][10][22] It plays a crucial role in regulating dopamine (B1211576) signaling, synaptic plasticity, and memory.[7][10]

Caption: PDE1B signaling in a dopaminergic neuron.

PDE1C Signaling Pathway

PDE1C is highly expressed in proliferating smooth muscle cells and plays a significant role in vascular remodeling and cell migration.[1][2][4][8][9] It is also involved in olfaction and sperm function.

Caption: PDE1C signaling in proliferating smooth muscle cells.

Future Directions

The development of highly selective PDE1 inhibitors has opened new avenues for the treatment of a range of disorders, from neurodegenerative diseases to cardiovascular conditions.[10] The ongoing clinical trials of compounds like ITI-214 (lenrispodun) underscore the therapeutic potential of targeting this enzyme family.[10] Future research will likely focus on developing isoform-specific inhibitors to further refine therapeutic targeting and minimize off-target effects. The continued elucidation of the complex signaling networks regulated by PDE1 will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Phosphodiesterase 1C integrates store-operated calcium entry and cAMP signaling in leading-edge protrusions of migrating human arterial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Role of cAMP-Phosphodiesterase 1C Signaling in Regulating Growth Factor Receptor Stability, Vascular Smooth Muscle Cell Growth, Migration, and Neointimal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. westbioscience.com [westbioscience.com]

- 7. jneurosci.org [jneurosci.org]

- 8. Calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE1C) is induced in human arterial smooth muscle cells of the synthetic, proliferative phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Frontiers | Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus [frontiersin.org]

- 11. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PathSpecific™ PDE1B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]

- 15. benchchem.com [benchchem.com]

- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 17. benchchem.com [benchchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Fluorescence Polarization Assay for Cyclic Nucleotide Phosphodiesterases | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity of PDE1 Inhibitors: A Technical Guide

Note to the reader: The compound "PDEB1-IN-1" specified in the query does not correspond to a known phosphodiesterase inhibitor in the public domain. It is likely that this is a typographical error. This guide will therefore focus on the selectivity of well-characterized representative inhibitors of Phosphodiesterase 1 (PDE1) and its isoforms (PDE1A, PDE1B, and PDE1C), providing a framework for understanding their evaluation and mechanism of action.

Introduction to PDE1 and Its Isoforms

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that play a critical role in cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The catalytic activity of PDE1 is uniquely dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning it as a key integrator of Ca²⁺ and cyclic nucleotide signaling pathways.[2] The PDE1 family is comprised of three distinct isoforms:

-

PDE1A: Primarily found in the brain (cortex and hippocampus), kidney, and thyroid gland. It shows a preference for cGMP over cAMP.[3]

-

PDE1B: Predominantly expressed in the brain, particularly in the striatum, substantia nigra, and nucleus accumbens, making it a significant target for neurological disorders. Like PDE1A, it has a higher affinity for cGMP.[3]

-

PDE1C: Found in the brain and heart, and it hydrolyzes both cAMP and cGMP with similar high affinity.[3]

The distinct tissue distribution and substrate specificities of these isoforms underscore the therapeutic potential of developing isoform-selective PDE1 inhibitors for a range of conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.

Quantitative Selectivity of Representative PDE1 Inhibitors

The development of potent and selective PDE1 inhibitors is a key objective in drug discovery. The selectivity of these inhibitors for the different PDE1 isoforms is a critical determinant of their therapeutic efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Below is a table summarizing the in vitro inhibitory activity of a representative selective PDE1 inhibitor, PF-04822163, against the human PDE1 isoforms.

| Compound | PDE1A IC50 (nM) | PDE1B IC50 (nM) | PDE1C IC50 (nM) | Selectivity Notes |

| PF-04822163 | 2.0 | 2.4 | 7.0 | Exhibits high potency against all three PDE1 isoforms with a slight preference for PDE1A and PDE1B. It also shows significant selectivity over other PDE families.[3] |

Signaling Pathway of PDE1

The following diagram illustrates the central role of PDE1 in the degradation of cAMP and cGMP and the mechanism of action for a PDE1 inhibitor.

Caption: PDE1 signaling pathway and inhibitor action.

Experimental Protocols for Determining PDE1 Inhibition

The determination of inhibitor potency and selectivity against PDE1 isoforms is crucial. Various in vitro assays are employed for this purpose, with the most common being fluorescence polarization, radiometric, and luminescence-based assays.

Fluorescence Polarization (FP) Assay

This is a widely used, non-radioactive method for high-throughput screening of PDE inhibitors.[2][4]

Principle: The assay is based on the change in fluorescence polarization of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP). The small, rapidly rotating fluorescent substrate has a low FP value. When PDE1 hydrolyzes the substrate, the resulting fluorescent monophosphate is captured by a larger binding agent, leading to a significant increase in polarization due to the slower rotation of the complex.[2] In the presence of a PDE1 inhibitor, the enzymatic activity is reduced, resulting in less hydrolyzed substrate and a lower FP signal.

Experimental Workflow:

Caption: Fluorescence Polarization (FP) assay workflow.

Detailed Protocol:

-

Buffer Preparation: Prepare a master mix of PDE Assay Buffer containing the required concentrations of CaCl₂ and CaM for PDE1 activation.[2]

-

Compound Dilution: Perform a serial dilution of the test inhibitor in 100% DMSO. Further dilute the compounds in the prepared Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[2]

-

Assay Plate Preparation: Add the diluted inhibitor, a reference inhibitor, and a vehicle control to the respective wells of a 96-well plate.

-

Enzyme Addition: Dilute the recombinant PDE1A, PDE1B, or PDE1C enzyme to the appropriate concentration in the Assay Buffer. Add the diluted enzyme solution to all wells except for the "no enzyme" control wells.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]

-

Reaction Initiation: Add the FAM-labeled substrate (FAM-cAMP or FAM-cGMP) solution to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Detection: Add the binding agent to stop the reaction and allow for the binding of the hydrolyzed fluorescent monophosphate.

-

Measurement: Read the fluorescence polarization on a microplate reader equipped for FP measurements.

-

Data Analysis: Plot the FP signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radiometric Assay

This is a traditional and highly sensitive method for measuring PDE activity.

Principle: This assay uses a radiolabeled substrate, such as [³H]-cAMP or [³H]-cGMP. The PDE enzyme hydrolyzes the radiolabeled cyclic nucleotide to the corresponding radiolabeled 5'-monophosphate. The unreacted substrate and the product are then separated, and the radioactivity of the product is quantified to determine enzyme activity.[5][6]

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer (e.g., 50 mM HEPES, pH 7.6; 10 mM MgCl₂), Ca²⁺/CaM, the test inhibitor at various concentrations, and the recombinant PDE1 enzyme.[5]

-

Reaction Initiation: Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]-cAMP).[5]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.[6]

-

Reaction Termination and Separation: Terminate the reaction, often by boiling or adding a stop solution. The product (e.g., [³H]-AMP) is then separated from the unreacted substrate using techniques like anion-exchange chromatography (e.g., Dowex resin) or scintillation proximity assay (SPA) beads.[5][7]

-

Quantification: The amount of radioactivity in the product fraction is measured using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Conclusion

The selective inhibition of PDE1 isoforms presents a promising therapeutic strategy for a variety of diseases. A thorough understanding of the selectivity profile of PDE1 inhibitors is essential for the development of effective and safe therapeutics. The use of robust and reproducible in vitro assays, such as fluorescence polarization and radiometric assays, is fundamental to characterizing the potency and isoform selectivity of novel chemical entities targeting the PDE1 family of enzymes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of a Candidate 11C‑Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology Profile of a Representative PDE1B Inhibitor

Disclaimer: The preclinical safety and toxicology data for specific investigational compounds such as "PDEB1-IN-1" are often proprietary and not publicly available in detail. This guide has been constructed using publicly accessible information on representative phosphodiesterase 1B (PDE1B) inhibitors, such as ITI-214 (lenrispodun), Lu AF41228, and Lu AF58027, to provide a comprehensive overview of the expected preclinical safety and toxicology profile for a compound in this class. The quantitative data herein is based on these representative molecules, and the experimental protocols are based on established regulatory guidelines.

Introduction

Phosphodiesterase 1B (PDE1B) is a calcium and calmodulin-dependent phosphodiesterase that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular signaling pathways crucial for neuronal and vascular function.[1] Inhibition of PDE1B is a promising therapeutic strategy for various central nervous system (CNS) disorders, including Parkinson's disease and schizophrenia, as well as cardiovascular conditions like heart failure.[2][3] This document provides a technical overview of the preclinical safety and toxicology profile of a representative PDE1B inhibitor, outlining the key studies and data required to support its progression into clinical development.

Executive Summary of Preclinical Safety Findings

Preclinical evaluation of representative PDE1B inhibitors, including ITI-214 (lenrispodun), has demonstrated a generally favorable safety profile. In early clinical trials, ITI-214 was found to be safe and well-tolerated in human subjects at doses up to 90 mg.[4] Preclinical studies in rodent models have also suggested good tolerability, with observed effects being consistent with the pharmacological mechanism of action.[5] A comprehensive preclinical safety program, conducted in compliance with Good Laboratory Practice (GLP) standards, is essential to characterize the toxicological profile fully.[6]

Quantitative Toxicology Data

The following tables summarize the available quantitative data for representative PDE1B inhibitors.

Table 1: In Vitro Inhibitory Activity of Representative PDE1B Inhibitors

| Compound | PDE1A IC50 (nM) | PDE1B IC50 (nM) | PDE1C IC50 (nM) | Selectivity Profile |

| Lu AF41228 | 170 | 39 | 120 | Selective for PDE1 over other PDE families (inhibitory effects at µM concentrations) |

| Lu AF58027 | 13 | 45 | 1.4 | Selective for PDE1 over other PDE families (inhibitory effects at µM concentrations) |

Data sourced from a study on novel selective PDE1 inhibitors.[4]

Table 2: In Vivo Cardiovascular Effects of Representative PDE1B Inhibitors in Anesthetized Rats

| Compound | Dose | Change in Mean Blood Pressure | Change in Heart Rate |

| Lu AF41228 | Dose-dependent | Lowered by up to ~25 mmHg | Increased |

| Lu AF58027 | 3 mg·kg⁻¹·h⁻¹ | Immediate minor decrease | Large increase (37 bpm increase vs. vehicle after 5 min) |

Data reflects the primary pharmacological effects observed in preclinical models.[4]

Table 3: Representative Summary of a Preclinical Toxicology Program

This table represents a typical summary of preclinical toxicology studies conducted for a novel drug candidate. Specific values are hypothetical due to the lack of publicly available data for a single PDE1B inhibitor.

| Study Type | Species | Key Findings |

| Single-Dose Toxicity | Rat, Dog | LD50 (oral): > 2000 mg/kg in rats. Maximum Tolerated Dose (MTD) in dogs: 100 mg/kg. No target organ toxicity was identified at non-lethal doses. |

| Repeated-Dose Toxicity (28-day) | Rat, Dog | NOAEL (rat): 50 mg/kg/day. NOAEL (dog): 30 mg/kg/day. At higher doses, reversible cardiovascular effects consistent with the primary pharmacology (vasodilation, increased heart rate) were observed. No histopathological findings of toxicity. |

| Safety Pharmacology | Rat, Dog | Cardiovascular: Dose-dependent decrease in blood pressure and increase in heart rate. No effect on QT interval. CNS: No adverse effects on behavior, motor function, or body temperature at therapeutically relevant doses. Respiratory: No adverse effects on respiratory rate or tidal volume. |

| Genotoxicity | In vitro / In vivo | Ames test: Negative. Chromosomal aberration test (in vitro): Negative. Micronucleus test (in vivo, mouse): Negative. The compound is considered non-genotoxic. |

| Reproductive Toxicology | Rat, Rabbit | Fertility and Early Embryonic Development: No adverse effects on male or female fertility. Embryo-fetal Development: No teratogenic effects observed. |

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Acute Oral Toxicity Study (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of the test compound in rats.

Test System:

-

Species: Wistar rats (female)

-

Age: 8-12 weeks old

-

Weight: 150-200 g

-

Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water available ad libitum, except for an overnight fasting period before dosing.

Methodology:

-

Dose Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

Dose Administration: A single oral dose is administered by gavage. The study follows a stepwise procedure with starting doses of 300 mg/kg or 2000 mg/kg.

-

Observation Period: Animals are observed for 14 days.

-

Parameters Monitored:

-

Mortality: Checked twice daily.

-

Clinical Signs: Observed at 30 minutes, 1, 2, 4, and 6 hours post-dose on day 1, and daily thereafter. Signs include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

-

Body Weight: Measured on days 0, 7, and 14.

-

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Visualizations

Signaling Pathway of PDE1B Inhibition

Caption: PDE1B inhibition increases cAMP and cGMP levels.

Experimental Workflow for Preclinical Safety Assessment

Caption: A typical workflow for preclinical safety studies.

References

- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intra-Cellular Therapies Announces Publications [globenewswire.com]

- 3. biospace.com [biospace.com]

- 4. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. NIH Guide: PRECLINICAL TOXICOLOGY AND PHARMACOLOGY OF DRUGS DEVELOPED FORCANCER, AIDS AND AIDS-RELATED ILLNESSES [grants.nih.gov]

Interpreting IC50 and Ki Values for PDE1B Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interpretation of IC50 and Ki values for phosphodiesterase 1B (PDE1B) inhibitors. It includes a summary of quantitative data for representative inhibitors, detailed experimental protocols for key assays, and visualizations of the PDE1B signaling pathway and experimental workflows.

Understanding PDE1B and Its Inhibition

Phosphodiesterase 1B (PDE1B) is a member of the PDE1 family of enzymes, which are dual-substrate enzymes responsible for hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two essential second messengers in cellular signaling.[1][2] The activity of PDE1 enzymes is dependent on calcium (Ca2+) and calmodulin (CaM), positioning them as critical integrators of Ca2+ and cyclic nucleotide signaling pathways.[1][3][4] PDE1B, in particular, shows a preference for hydrolyzing cGMP.[3] Inhibition of PDE1B leads to an increase in intracellular levels of cGMP and/or cAMP, which can modulate various downstream signaling pathways, making it an attractive therapeutic target for a range of disorders.[2][5]

Data Presentation: Inhibitory Activity of Representative PDE1 Inhibitors

The inhibitory potency of a compound against PDE1B is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.[1] The Ki value is a more absolute measure of binding affinity. The following table summarizes IC50 values for some known PDE1 inhibitors against PDE1 isoforms.

| Compound | Target | IC50 (nM) | Selectivity Notes |

| Compound 2 (from WO 2025091010) | PDE1A | 0.13 | Selective for PDE1A over PDE1B. |

| PDE1B | 2.2 | ||

| Vinpocetine | PDE1 | 14,000 | Often cited as a PDE1 inhibitor, but with weak activity.[6] |

| SCH-51866 | PDE1 | - | >300-fold selective for PDE1 over PDE5.[7] |

| Pde1-IN-6 | PDE1 | 7.5 | A potent and selective inhibitor of PDE1.[8] |

| PDE1-IN-2 | PDE1A | 164 | |

| PDE1B | 140 | ||

| PDE1C | 6 |

Note: Data for "PDEB1-IN-1" was not publicly available. The table presents data for other known PDE1 inhibitors to provide a comparative landscape.

Experimental Protocols

The determination of IC50 and Ki values for PDE1B inhibitors relies on robust in vitro enzyme inhibition assays. Commonly employed methods include Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, as well as traditional radioenzymatic assays.

This assay measures the ability of a compound to inhibit the activity of purified PDE1B enzyme by detecting changes in the fluorescence polarization of a fluorescently labeled substrate.[9][10]

Materials:

-

Purified recombinant human PDE1B enzyme[11]

-

FAM-labeled cGMP (fluorescent substrate)[11]

-

PDE Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)[11]

-

Calmodulin (CaM) and Calcium Chloride (CaCl₂)[11]

-

Test compound (e.g., a potential PDE1B inhibitor) dissolved in DMSO

-

Binding Agent (e.g., phosphate-binding nanoparticles)[9][10]

-

96-well or 384-well black, flat-bottom assay plates[11]

-

Fluorescence polarization plate reader[9]

Protocol:

-

Enzyme and Compound Preparation: Prepare a reaction mixture containing the assay buffer, calmodulin, CaCl₂, and the PDE1B enzyme.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture and incubate for a short period (e.g., 15 minutes at room temperature) to allow for inhibitor binding to the enzyme.[11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction remains within the linear range.[11]

-

Reaction Termination and Signal Development: Stop the reaction by adding a binding agent that specifically binds to the phosphorylated product (GMP-FAM). This binding results in a change in the fluorescence polarization signal.[9][10]

-

Data Acquisition: Measure the fluorescence polarization using a plate reader.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

The IMAP (Immobilized Metal Affinity for Phosphochemicals) assay is a homogeneous, fluorescence-based method for measuring phosphodiesterase activity.[12][13] It relies on the high-affinity binding of trivalent metal-containing nanoparticles to phosphate (B84403) groups.[12][14]

Principle:

-

A fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) is incubated with the PDE enzyme.

-

The PDE hydrolyzes the cyclic nucleotide, exposing a phosphate group.

-

IMAP binding solution, containing nanoparticles, is added. These nanoparticles bind to the phosphorylated product.

-

The binding event can be detected by either Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[12][13] In the FP format, the binding of the small fluorescent product to the large nanoparticle slows its rotation, increasing the polarization of the emitted light.[12] In the TR-FRET format, the nanoparticle is labeled with a terbium (Tb) donor, and FRET occurs when the fluorescently labeled product binds to the nanoparticle, bringing it in close proximity to the donor.

A detailed protocol for an IMAP TR-FRET PDE assay can be found in the literature and generally involves the following steps:

-

Dispensing the PDE enzyme in an appropriate assay buffer into a microplate.

-

Adding the test compound at various concentrations.

-

Incubating the enzyme and compound.

-

Adding the fluorescently labeled cyclic nucleotide substrate to start the reaction.

-

Incubating for a set period.

-

Stopping the reaction and initiating signal generation by adding the IMAP binding reagent.

-

Incubating to allow for binding.

-

Reading the plate on a suitable plate reader (FP or TR-FRET).

Mandatory Visualization

The following diagram illustrates the central role of PDE1B in the degradation of cGMP and the consequences of its inhibition.

Caption: PDE1B signaling pathway and the effect of inhibitors.

The following diagram outlines the general workflow for determining the IC50 value of a PDE1B inhibitor using an in vitro enzyme assay.

Caption: General workflow for IC50 determination of a PDE1B inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ca2+-dependent phosphodiesterase 1 regulates the plasticity of striatal spiny projection neuron glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Enzyme - IMAP Assays, IMAP Technology | Molecular Devices [moleculardevices.com]

- 13. | Virtual tour generated by Panotour [kpinhawaii.org]

- 14. moleculardevices.com [moleculardevices.com]

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of PDEB1-IN-1

Notice: A comprehensive search for "PDEB1-IN-1" did not yield any specific information regarding a compound with this designation. The following guide is a structured template outlining the expected pharmacokinetics and pharmacodynamics of a hypothetical phosphodiesterase (PDE) inhibitor, based on general principles of this drug class. The data presented are illustrative and not based on actual experimental results for "this compound".

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE1 family, in particular, is a dual-substrate esterase activated by Ca²⁺/calmodulin, playing a crucial role in various physiological processes.[1] Inhibition of specific PDE isoforms is a promising therapeutic strategy for a range of disorders. This document provides a hypothetical overview of the pharmacokinetic and pharmacodynamic properties of this compound, a novel, selective inhibitor of the PDE1B isoform.

Pharmacodynamics

The pharmacodynamics of a drug describe its mechanism of action and the relationship between drug concentration and its effect.

Mechanism of Action

This compound is a selective inhibitor of the phosphodiesterase 1B (PDE1B) enzyme. By inhibiting PDE1B, it prevents the breakdown of cAMP and cGMP, leading to an accumulation of these second messengers within the cell. This accumulation, in turn, activates downstream signaling pathways, resulting in various cellular responses.

Caption: this compound inhibits PDE1B, increasing cAMP and cGMP levels.

In Vitro Activity

The in vitro potency and selectivity of this compound would be determined using a panel of enzymatic and cell-based assays.

Table 1: Hypothetical In Vitro Activity of this compound

| Parameter | Value |

| PDE1B IC₅₀ | 10 nM |

| PDE1A IC₅₀ | 500 nM |

| PDE1C IC₅₀ | 800 nM |

| Other PDE Isoforms IC₅₀ | > 10 µM |

| Cell-based cAMP EC₅₀ | 50 nM |

| Cell-based cGMP EC₅₀ | 75 nM |

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral administration, this compound would be absorbed from the gastrointestinal tract.

Table 2: Hypothetical Absorption Properties of this compound

| Parameter | Value |

| Bioavailability (F) | 60% |

| Tₘₐₓ | 1.5 hours |

| Cₘₐₓ (at 10 mg/kg) | 500 ng/mL |

Distribution

Once absorbed, this compound would distribute throughout the body.

Table 3: Hypothetical Distribution Characteristics of this compound

| Parameter | Value |

| Volume of Distribution (Vd) | 2.5 L/kg |

| Plasma Protein Binding | 95% |

Metabolism

This compound would likely be metabolized in the liver, primarily by cytochrome P450 enzymes.

Table 4: Hypothetical Metabolic Profile of this compound

| Parameter | Value |

| Primary Metabolizing Enzymes | CYP3A4, CYP2D6 |

| Major Metabolites | M1 (hydroxylated), M2 (N-dealkylated) |

| Metabolic Stability (in vitro) | Moderate |

Excretion

The parent drug and its metabolites would be eliminated from the body through renal and/or fecal routes.

Table 5: Hypothetical Excretion Parameters of this compound

| Parameter | Value |

| Clearance (CL) | 0.5 L/hr/kg |

| Half-life (t₁/₂) | 4 hours |

| Route of Excretion | 70% Renal, 30% Fecal |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

In Vitro PDE Inhibition Assay

Caption: Workflow for in vitro PDE inhibition assay.

Protocol:

-

Recombinant human PDE enzymes are used.

-

This compound is serially diluted and pre-incubated with the enzyme.

-

The reaction is initiated by adding the cyclic nucleotide substrate (cAMP or cGMP).

-

After a defined incubation period, the reaction is terminated.

-

The amount of product (AMP or GMP) is quantified, typically using a fluorescence-based method.

-

IC₅₀ values are calculated from the dose-response curves.

In Vivo Pharmacokinetic Study

Caption: Workflow for in vivo pharmacokinetic study.

Protocol:

-

This compound is administered to a cohort of laboratory animals (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

-

Blood samples are collected at predetermined time points post-dosing.

-

Plasma is separated from the blood samples.

-

The concentration of this compound in the plasma is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, CL, Vd) are calculated using appropriate software.

Conclusion

This guide provides a hypothetical yet comprehensive overview of the key pharmacokinetic and pharmacodynamic characteristics of a novel PDE1B inhibitor, this compound. The presented data, while illustrative, highlight the critical parameters that would need to be experimentally determined to characterize such a compound for potential therapeutic development. Further in-depth studies would be required to fully elucidate its efficacy and safety profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of a Selective PDE1B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 1B (PDE1B) is a crucial enzyme in cellular signal transduction, hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Its activity is dependent on calcium and calmodulin (CaM), positioning it as a key integrator of Ca2+ and cyclic nucleotide signaling pathways.[1][2] PDE1B is predominantly expressed in the central nervous system, particularly in regions with high dopaminergic innervation such as the striatum, and is implicated in various physiological processes including neuronal plasticity and memory.[1][3] Consequently, selective inhibition of PDE1B is a promising therapeutic strategy for a range of neurological and psychiatric disorders.

This document provides detailed protocols for in vitro assays to characterize the activity of a representative selective PDE1B inhibitor, referred to herein as PDE1B-IN-1. These protocols are designed to be adaptable to various cell lines and research applications.

Mechanism of Action and Signaling Pathway

PDE1B, as part of the PDE1 family, regulates intracellular levels of cAMP and cGMP.[2] The catalytic activity of PDE1B is stimulated by the binding of the Ca2+/calmodulin complex.[2] Upon activation, PDE1B hydrolyzes cAMP to AMP and cGMP to GMP, thus terminating their signaling cascades.[1] Inhibition of PDE1B by a selective inhibitor like PDE1B-IN-1 prevents this hydrolysis, leading to an accumulation of intracellular cAMP and cGMP.[4] This elevation in second messengers can then modulate the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), influencing a variety of cellular functions.

Below is a diagram illustrating the PDE1B signaling pathway and the mechanism of action of a selective inhibitor.

Caption: PDE1B signaling pathway and inhibitor action.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative selective PDE1 inhibitor (ITI-214/Lenrispodun) and non-selective PDE inhibitors. This data is crucial for designing experiments and interpreting results.[5]

| Compound | PDE1 (IC50, nM) | PDE2 (IC50, nM) | PDE3 (IC50, nM) | PDE4 (IC50, nM) | PDE5 (Ki, nM) | Selectivity for PDE1 |

| ITI-214 (Lenrispodun) | 0.058 | >10,000 | >10,000 | >10,000 | 33 | >1000-fold vs other PDEs |

| Theophylline | 10,000 | 25,000 | 15,000 | 12,000 | 30,000 | Non-selective |

| IBMX | 1,900 | 4,500 | 21,000 | 10,000 | 3,200 | Non-selective |

Data for ITI-214 is representative of a highly selective PDE1 inhibitor. Data for Theophylline and IBMX are approximations from various sources.[5]

Experimental Protocols

Two primary types of in vitro assays are recommended for characterizing PDE1B inhibitors: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess the inhibitor's effect on intracellular cyclic nucleotide levels.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing PDE1B-IN-1 activity.

Protocol 1: Biochemical Assay for IC50 Determination (Fluorescence Polarization)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of PDE1B-IN-1 against the PDE1B enzyme using a fluorescence polarization (FP) assay.[6][7]

Materials:

-

Recombinant human PDE1B enzyme

-

Fluorescein-labeled cGMP or cAMP substrate

-

PDE Assay Buffer

-

Binding Agent (for FP detection)

-

PDE1B-IN-1

-

384-well black microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of PDE1B-IN-1 in 100% DMSO. A 10-point, 3-fold serial dilution starting from 10 µM is recommended.

-

Assay Plate Preparation: Add 2 µL of the diluted inhibitor or DMSO (for no-inhibition and maximum-activity controls) to the wells of the 384-well plate.

-

Enzyme Preparation: Dilute the recombinant PDE1B enzyme to the desired concentration in PDE Assay Buffer. The optimal enzyme concentration should be determined empirically to achieve 50-80% substrate conversion in the linear range of the reaction.

-

Reaction Initiation: Add 10 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells.

-

Substrate Addition: Add 10 µL of the fluorescently labeled cGMP or cAMP substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and Detection: Add 10 µL of the Binding Agent solution to stop the reaction and allow for binding. Incubate for an additional 30 minutes at room temperature.

-

Measurement: Read the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for EC50 Determination (HTRF®)

This protocol measures the change in intracellular cAMP or cGMP levels in a specific cell line in response to treatment with PDE1B-IN-1, using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay.[5] Note: This protocol is a general guideline and should be optimized for the specific cell line used.

Materials:

-

Selected cell line (e.g., HEK293, SH-SY5Y)

-

Cell culture medium and supplements

-

PDE1B-IN-1

-

Forskolin (B1673556) or other adenylyl/guanylyl cyclase activators (optional)

-

HTRF® cAMP or cGMP assay kit

-

384-well white microplate

-

HTRF®-compatible plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 384-well plate at a density that will result in approximately 80-90% confluency on the day of the assay. Culture overnight.

-

Inhibitor Preparation: Prepare a serial dilution of PDE1B-IN-1 in the appropriate cell culture medium.

-

Cell Treatment: Remove the culture medium from the cells and add the diluted inhibitor solutions. Include a vehicle control (medium with the same final concentration of DMSO).

-

Stimulation (Optional): If basal cyclic nucleotide levels are low, stimulate the cells with an appropriate adenylyl or guanylyl cyclase activator (e.g., forskolin for cAMP) for a predetermined amount of time.

-

Cell Lysis: Lyse the cells according to the HTRF® assay kit manufacturer's protocol.

-

HTRF® Reagent Addition: Add the HTRF® assay reagents (labeled cyclic nucleotide and specific antibody) to the cell lysates.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Measurement: Read the HTRF signal on a compatible plate reader.

-

Data Analysis: Calculate the concentration of cAMP or cGMP based on a standard curve. Plot the cyclic nucleotide concentration against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Troubleshooting and Optimization

-

High Cytotoxicity: If significant cell death is observed in the cell-based assay, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of PDE1B-IN-1 for your specific cell line. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

-

Low Signal Window: In biochemical assays, optimize the enzyme and substrate concentrations. In cell-based assays, consider using a cell line with higher endogenous PDE1B expression or transiently overexpressing PDE1B. The use of an adenylyl or guanylyl cyclase activator can also increase the signal window.

-

Variability in Results: Ensure consistent cell passage numbers, seeding densities, and incubation times. Prepare fresh inhibitor dilutions for each experiment.

These application notes and protocols provide a comprehensive framework for the in vitro characterization of selective PDE1B inhibitors. Adherence to these guidelines, with appropriate optimization for specific experimental systems, will enable robust and reproducible data generation for drug discovery and development efforts targeting PDE1B.

References

- 1. Phosphodiesterase 1B Knock-Out Mice Exhibit Exaggerated Locomotor Hyperactivity and DARPP-32 Phosphorylation in Response to Dopamine Agonists and Display Impaired Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Mechanism of PDE1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]